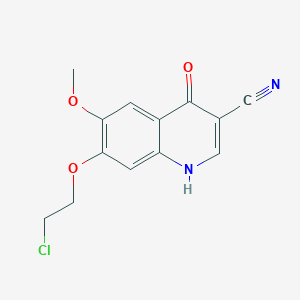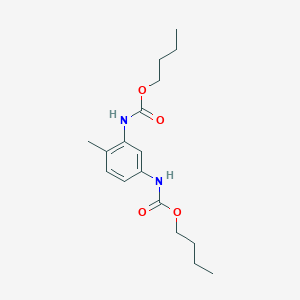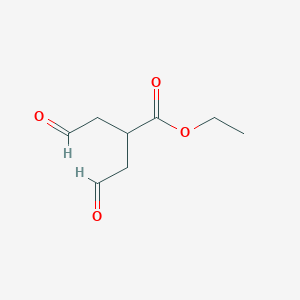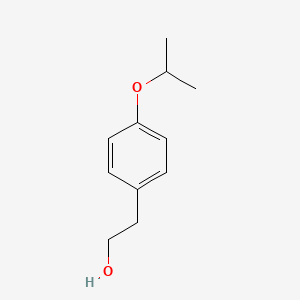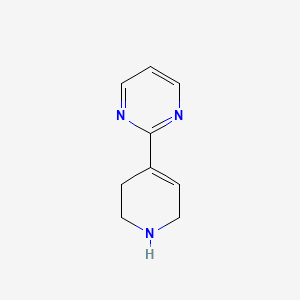![molecular formula C13H10N2O B8774185 4-imidazo[1,2-a]pyridin-8-ylPhenol](/img/structure/B8774185.png)
4-imidazo[1,2-a]pyridin-8-ylPhenol
Descripción general
Descripción
4-imidazo[1,2-a]pyridin-8-ylPhenol is a heterocyclic compound that features both imidazo[1,2-a]pyridine and phenol moieties. This compound is of significant interest in organic synthesis and pharmaceutical chemistry due to its unique structural characteristics and potential biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-imidazo[1,2-a]pyridin-8-ylPhenol typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-aminopyridine with an aldehyde, followed by cyclization to form the imidazo[1,2-a]pyridine core. The phenol group can be introduced through subsequent functionalization reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale multicomponent reactions under controlled conditions to ensure high yield and purity. Catalysts such as transition metals and specific reaction conditions like temperature and pH are optimized for industrial synthesis .
Análisis De Reacciones Químicas
Types of Reactions
4-imidazo[1,2-a]pyridin-8-ylPhenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imidazo[1,2-a]pyridine ring can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the imidazo[1,2-a]pyridine and phenol moieties.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced imidazo[1,2-a]pyridine derivatives.
Substitution: Various substituted imidazo[1,2-a]pyridin-8-ylPhenol derivatives.
Aplicaciones Científicas De Investigación
4-imidazo[1,2-a]pyridin-8-ylPhenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for the development of new synthetic methodologies.
Medicine: Explored as a lead compound in drug discovery and development due to its pharmacological potential.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 4-imidazo[1,2-a]pyridin-8-ylPhenol involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of
Propiedades
Fórmula molecular |
C13H10N2O |
|---|---|
Peso molecular |
210.23 g/mol |
Nombre IUPAC |
4-imidazo[1,2-a]pyridin-8-ylphenol |
InChI |
InChI=1S/C13H10N2O/c16-11-5-3-10(4-6-11)12-2-1-8-15-9-7-14-13(12)15/h1-9,16H |
Clave InChI |
SANSIUGTQBPEEL-UHFFFAOYSA-N |
SMILES canónico |
C1=CN2C=CN=C2C(=C1)C3=CC=C(C=C3)O |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
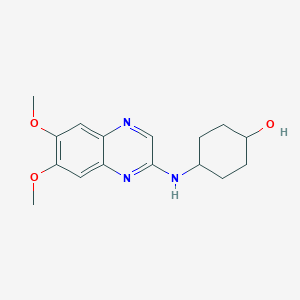




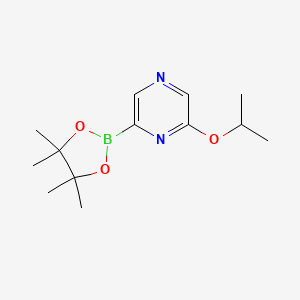

![5,7-Dihydroxyspiro[chroman-2,1'-cyclobutan]-4-one](/img/structure/B8774165.png)
